beta-apo-Oxytetracycline

概要

説明

Beta-apo-Oxytetracycline: is a degradation product of Oxytetracycline, a broad-spectrum antibiotic belonging to the tetracycline group. This compound exhibits greater toxicity compared to its parent compound, Oxytetracycline . It is known for its potential to damage liver and kidney tissues, leading to degeneration and necrosis in hepatocytes .

準備方法

Synthetic Routes and Reaction Conditions: Beta-apo-Oxytetracycline can be synthesized through the degradation of Oxytetracycline under specific conditions. The degradation process involves the use of heat-activated peroxydisulfate and peroxymonosulfate oxidation . The optimum conditions for the heat-activated peroxydisulfate process include a pH of 8.9, a peroxydisulfate concentration of 3.9 mM, a temperature of 72.9°C, and a reaction time of 26.5 minutes . For the heat-activated peroxymonosulfate process, the optimum conditions are a pH of 9.0, a peroxymonosulfate concentration of 4.0 mM, a temperature of 75.0°C, and a reaction time of 20.0 minutes .

Industrial Production Methods: The industrial production of this compound involves the controlled degradation of Oxytetracycline in a wastewater treatment plant. The process includes the use of liquid chromatography electrospray ionization mass spectrometry to monitor the concentration of this compound and its related substances .

化学反応の分析

Types of Reactions: Beta-apo-Oxytetracycline undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Heat-activated peroxydisulfate and peroxymonosulfate are commonly used oxidizing agents.

Substitution: The compound can undergo substitution reactions under appropriate conditions, although detailed information is limited.

Major Products Formed: The major products formed from the degradation of this compound include benzoic acid and other functionalized monocyclic aromatics .

科学的研究の応用

Research indicates that β-apo-OTC retains antimicrobial activity against various bacterial strains, including tetracycline-resistant E. coli. It has been shown to inhibit the growth of several aerobic bacteria such as Pseudomonas, Agrobacterium, and Moraxella . This characteristic makes it relevant for studies aimed at combating antibiotic resistance.

Toxicological Studies

Toxicological assessments have demonstrated that β-apo-OTC can cause significant damage to liver and kidney tissues in animal models, leading to degeneration and necrosis of hepatocytes . Understanding these toxic effects is crucial for evaluating the safety of using β-apo-OTC in therapeutic settings or as an environmental contaminant.

Table 2: Toxicological Effects of this compound in Animal Studies

| Study Reference | Dosage (mg/kg/day) | Observed Effects |

|---|---|---|

| 10 | Liver and kidney damage; necrosis | |

| 10 | Hepatocyte degeneration |

Environmental Applications

In environmental science, β-apo-OTC has been studied for its role in the degradation of oxytetracycline in various ecosystems. Its presence can influence microbial community structures, potentially leading to changes in resistance gene prevalence within gut microbiomes . This has implications for understanding how antibiotic degradation products affect soil and water microbiomes.

Case Studies

Several case studies highlight the applications and implications of β-apo-OTC:

Case Study 1: Antibiotic Resistance in Gut Microbiomes

A study showed that larvae fed with oxytetracycline exhibited a more diverse gut microbiome compared to those without antibiotics, indicating that β-apo-OTC could play a role in shaping microbial communities through selective pressure on resistance genes .

Case Study 2: Toxicity Assessment

In a controlled study involving male rats, administration of β-apo-OTC at a dose of 10 mg/kg/day over 90 days resulted in significant liver damage, underscoring the need for careful consideration when evaluating its use as an antibiotic or environmental contaminant .

作用機序

Beta-apo-Oxytetracycline exerts its effects by inhibiting cell growth through the inhibition of translation. It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome . This binding is reversible in nature and interferes with the ability of bacteria to produce essential proteins, ultimately stopping the spread of infection .

類似化合物との比較

Oxytetracycline: The parent compound of beta-apo-Oxytetracycline, used as a broad-spectrum antibiotic.

Alpha-apo-Oxytetracycline: Another degradation product of Oxytetracycline with similar properties.

4-Epi-Oxytetracycline: A related compound found in the degradation process of Oxytetracycline.

Uniqueness: this compound is unique due to its greater toxicity compared to Oxytetracycline and other related compounds. Its ability to cause significant damage to liver and kidney tissues sets it apart from its counterparts .

生物活性

Beta-apo-oxytetracycline (β-apo-OTC) is a degradation product of oxytetracycline, an antibiotic widely used in veterinary medicine and agriculture. Understanding its biological activity is crucial for assessing its safety and efficacy, particularly in relation to its toxicological effects and potential interactions with biological systems.

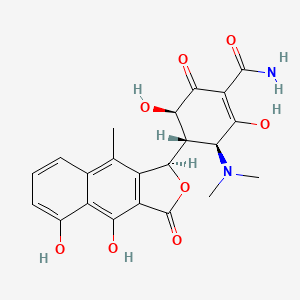

Chemical Structure and Formation

β-apo-OTC is formed through the hydrolysis of oxytetracycline, a process that can occur under various environmental conditions. This compound is characterized by the loss of a carbon chain from the tetracycline structure, which significantly alters its biological properties compared to its parent compound.

Toxicological Studies

Research has indicated that β-apo-OTC exhibits notable toxic effects on mammalian tissues. In studies involving rats, administration of β-apo-OTC at doses of 10 mg/kg body weight for 90 days resulted in significant liver and kidney damage. Histopathological examinations revealed degeneration and necrosis of hepatocytes, indicating severe toxicity associated with this compound .

Table 1: Summary of Toxic Effects Observed in Rats

| Parameter | Control Group | β-Apo-OTC Group |

|---|---|---|

| Liver Damage | None | Severe |

| Kidney Damage | None | Moderate |

| Hepatocyte Necrosis | None | Present |

| Dose Administered (mg/kg) | N/A | 10 |

Cross-Reactivity with Antibodies

In immunological studies, β-apo-OTC showed minimal cross-reactivity with oxytetracycline antibodies in ELISA tests. Specifically, it did not exhibit significant binding at concentrations typically found in biological samples (1.5–100 ng/mL), suggesting limited immunogenicity compared to other metabolites like 4-epi-oxytetracycline .

Pharmacokinetics and Residual Effects

The pharmacokinetics of β-apo-OTC are still under investigation, but existing studies suggest that it may persist in biological systems longer than desired, potentially leading to accumulation and adverse effects over time. For instance, residues have been detected in various tissues of animals treated with oxytetracycline, raising concerns about food safety and antibiotic resistance .

Table 2: Pharmacokinetic Parameters of β-Apo-Oxytetracycline

| Parameter | Value |

|---|---|

| Half-Life (hours) | TBD |

| Bioavailability (%) | TBD |

| Tissue Residue Duration (days) | TBD |

Environmental Impact

The degradation products of oxytetracycline, including β-apo-OTC, have been found in agricultural runoff and can affect microbial communities in soil and water systems. The ecological implications are significant, as these compounds may disrupt microbial dynamics and contribute to the development of antibiotic resistance among environmental bacteria .

Case Studies

- Hematological Effects : A study evaluated the impact of oxytetracycline on broiler chickens, revealing that both discriminate and indiscriminate use led to no significant changes in total erythrocyte count or hemoglobin levels, although subtle trends suggested potential negative impacts on health due to residual antibiotic effects .

- Toxicity Assessment : In another study focusing on the toxic effects of degradation products from oxytetracycline, rats treated with β-apo-OTC exhibited significant liver damage compared to controls, underscoring the need for careful monitoring of antibiotic residues in food products .

特性

IUPAC Name |

(3S,4S,5R)-4-[(1R)-4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl]-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30)/t13-,15-,18+,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKMHDAKULCOKQ-VPZFNDQJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=CC=C(C2=C(C3=C1[C@H](OC3=O)[C@H]4[C@@H](C(=C(C(=O)[C@@H]4O)C(=O)N)O)N(C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315222 | |

| Record name | β-Apooxytetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18751-99-0 | |

| Record name | β-Apooxytetracycline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18751-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Apo-oxytetracycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018751990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-Apooxytetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-APO-OXYTETRACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HSY5812F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。